molecular formula C16H11N3OS2 B2821259 N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-59-9

N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2821259
CAS No.: 681167-59-9
M. Wt: 325.4
InChI Key: IBFRZWKGFJGARQ-UHFFFAOYSA-N
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Description

N-(2-Methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide is a benzothiazole-based compound characterized by two fused benzothiazole rings. The structure features a 2-methyl substituent on one benzothiazole ring and a carboxamide group linking the two aromatic systems.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS2/c1-9-18-13-7-11(3-5-14(13)22-9)19-16(20)10-2-4-12-15(6-10)21-8-17-12/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFRZWKGFJGARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

  • Solvent : DMF or DCM (anhydrous conditions preferred)
  • Temperature : 25–40°C
  • Yield : 68–75%

This method is favored for its simplicity and compatibility with acid-sensitive functional groups. However, the need for stoichiometric amounts of coupling agents and challenges in removing urea byproducts limit its scalability.

Acid Chloride Intermediate Route

A higher-yielding alternative involves converting 1,3-benzothiazole-6-carboxylic acid (1) into its corresponding acid chloride (3) using thionyl chloride (SOCl₂). The reaction is conducted under reflux in anhydrous toluene, with excess SOCl₂ ensuring complete conversion. The acid chloride is then reacted with 2-methyl-1,3-benzothiazol-5-amine (2) in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts.

Optimization Insights:

  • Thionyl Chloride Stoichiometry : 1.5 equivalents relative to (1)
  • Reaction Time : 4–6 hours for chlorination; 2–3 hours for amidation
  • Yield : 80–85%

This route offers superior yields compared to carbodiimide coupling but requires stringent moisture control. Industrial applications often employ continuous distillation to recover excess SOCl₂.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the amidation process. In this approach, 1,3-benzothiazole-6-carboxylic acid (1) and 2-methyl-1,3-benzothiazol-5-amine (2) are mixed with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent in DMF. The mixture is irradiated at 100°C for 15–20 minutes, achieving near-quantitative conversion.

Advantages Over Conventional Methods:

  • Time Reduction : 20 minutes vs. 12–24 hours
  • Yield Improvement : 90–92%
  • Energy Efficiency : Lower thermal degradation

This method is particularly advantageous for high-throughput screening but necessitates specialized equipment.

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase synthesis employs Wang resin-bound 1,3-benzothiazole-6-carboxylic acid (4). The resin is pre-activated with HATU, followed by coupling with 2-methyl-1,3-benzothiazol-5-amine (2) in DMF. Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with high purity.

Performance Metrics:

  • Purity : >95% (HPLC)
  • Yield : 70–75%
  • Scalability : Suitable for milligram-to-gram scale

While less common, this method is invaluable for generating derivative libraries for structure-activity relationship (SAR) studies.

Comparative Analysis of Methods

The table below summarizes critical parameters for each synthesis route:

Method Yield (%) Time Cost Efficiency Scalability
Carbodiimide Coupling 68–75 12–24 h Moderate Limited
Acid Chloride 80–85 6–9 h High High
Microwave-Assisted 90–92 20 min Low Moderate
Solid-Phase 70–75 48 h Very High High

Mechanistic Considerations and Side Reactions

Amidation proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the activated acid. Competing side reactions include:

  • O-Acylation : Mitigated by using excess amine or low temperatures.
  • Dimerization : Observed in microwave-assisted reactions without proper stoichiometric control.
  • Hydrolysis of Acid Chloride : Addressed by maintaining anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The compound’s closest structural analog documented in the evidence is 4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide (tunlametinib), a WHO-designated tyrosine kinase inhibitor . Key differences include:

Feature Target Compound Tunlametinib (WHO Compound)
Substituent at Position 4 None (unsubstituted benzothiazole) Fluoro group
Substituent at Position 5 None 2-Fluoro-4-iodoanilino group
N-Linked Group 2-Methyl-1,3-benzothiazol-5-yl 2-Hydroxyethoxy
Therapeutic Activity Not explicitly reported (inferred potential for kinase modulation) Tyrosine kinase inhibition (antineoplastic)

Implications of Structural Variations :

  • Tunlametinib’s fluoro and iodo substituents at position 5 are critical for binding to kinase active sites, suggesting that the unsubstituted benzothiazole in the target compound may require functionalization for comparable bioactivity .
  • The carboxamide bridge in both compounds facilitates hydrogen bonding, a key feature for target engagement. However, tunlametinib’s additional hydrogen-bond donors/acceptors (e.g., hydroxyethoxy) may confer higher solubility .

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole core, which is known for its diverse pharmacological properties. The structure can be represented as follows:

C13H10N2O1S2\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_1\text{S}_2

This compound is characterized by the presence of two benzothiazole rings and a carboxamide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that benzothiazole derivatives can exhibit:

  • Antimicrobial Activity : Many benzothiazole compounds demonstrate significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
  • Anticancer Properties : The structural modifications in benzothiazoles have been linked to enhanced antiproliferative effects against various cancer cell lines. Compounds with specific substituents have shown improved selectivity and reduced toxicity towards normal cells .

Antimicrobial Activity

A comparative analysis of the antimicrobial efficacy of this compound against several pathogens is summarized in the following table:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli0.008 μg/mL
Staphylococcus aureus0.03 μg/mL
Pseudomonas aeruginosa0.06 μg/mL

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : The compound can cause G2/M phase arrest in cancer cells.
  • Induction of Apoptosis : Increased expression of pro-apoptotic markers has been observed.

The effectiveness against specific cancer types is detailed in the following table:

Cancer Cell Line IC50 (μM) Mechanism of Action Reference
HeLa (cervical carcinoma)5.0Induction of apoptosis
MCF-7 (breast carcinoma)7.5Cell cycle arrest
A549 (lung carcinoma)4.5ROS generation and mitochondrial damage

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neurotoxicity Assessment : A study evaluated the neurotoxic effects of related benzothiazole compounds and found no significant neurotoxicity at therapeutic doses . This suggests a favorable safety profile for this compound.
  • Anticonvulsant Activity : In animal models, derivatives were assessed for anticonvulsant properties using the maximal electroshock (MES) test and showed promising results without significant side effects .

Q & A

Q. What synthetic routes are commonly employed for N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-benzothiazole-6-carboxamide?

The synthesis typically involves multi-step reactions starting with functionalized benzothiazole precursors. A general approach includes:

  • Intermediate formation : Reacting 2-aminothiophenol derivatives with substituted benzaldehydes under oxidative conditions to form benzothiazole intermediates.
  • Coupling reactions : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the benzothiazole-6-carboxylic acid moiety with the 2-methyl-1,3-benzothiazol-5-amine group.
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. How is the structural integrity of the compound confirmed post-synthesis?

A combination of spectroscopic and crystallographic methods is used:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions and aromatic proton environments.
  • IR spectroscopy : Confirms carboxamide (C=O stretch at ~1650–1700 cm1^{-1}) and benzothiazole ring vibrations.
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme inhibition assays : Measure IC50_{50} values against targets like kinases or proteases using fluorometric/colorimetric substrates.
  • Cell viability assays : MTT or SRB assays assess cytotoxicity in cancer cell lines.
  • Molecular docking : Predict binding affinities to biological targets (e.g., ATP-binding pockets) using software like AutoDock .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Reaction condition tuning : Vary solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., DMAP for coupling efficiency).
  • Protecting group strategies : Use Boc or Fmoc groups to prevent side reactions during intermediate steps.
  • Real-time monitoring : Employ techniques like HPLC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Re-test activity under standardized conditions (e.g., cell line passage number, serum concentration).
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions.
  • Structural analogs : Compare activity with derivatives (e.g., methyl vs. ethyl substituents) to isolate critical pharmacophores .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • MD simulations : Model ligand-target dynamics over time (e.g., RMSD plots for binding stability).
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated stability testing : Expose to heat (40°C), humidity (75% RH), and light to assess degradation pathways.
  • Analytical monitoring : Use HPLC-UV to quantify degradation products (e.g., hydrolysis of carboxamide to carboxylic acid).
  • Cryopreservation : Store at -80°C under inert gas (N2_2) to minimize oxidation .

Q. What role do substituents on the benzothiazole rings play in target selectivity?

  • Methyl group impact : The 2-methyl group may enhance lipophilicity, improving membrane permeability.
  • Carboxamide positioning : The 6-carboxamide moiety is critical for hydrogen bonding with catalytic residues (e.g., in kinase targets).
  • Comparative studies : Replace benzothiazole with benzoxazole to evaluate sulfur’s role in π-π interactions .

Q. How can molecular docking be validated experimentally?

  • Site-directed mutagenesis : Alter predicted binding site residues (e.g., Lys123Ala) to disrupt interactions.
  • SPR/BLI assays : Quantify binding kinetics (KD_D) between the compound and purified target protein.
  • Crystallographic validation : Co-crystallize the compound with the target to confirm docking poses .

Q. What strategies improve bioavailability for in vivo studies?

  • Prodrug design : Convert carboxamide to ester prodrugs for enhanced absorption.
  • Nanoparticle encapsulation : Use PEGylated liposomes to increase solubility and circulation time.
  • Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution via LC-MS/MS .

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